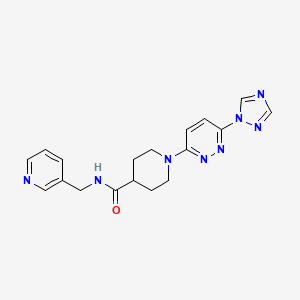![molecular formula C18H18N4OS B2418608 4-{1H-Pyrrolo[2,3-b]pyridin-3-yl}-N-[(Thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridin-1-carboxamid](/img/structure/B2418608.png)
4-{1H-Pyrrolo[2,3-b]pyridin-3-yl}-N-[(Thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridin-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Die Verbindung ist eine Art von 1H-Pyrazolo[3,4-b]pyridinen, einer Gruppe heterocyclischer Verbindungen, die zwei mögliche tautomer Formen aufweisen: die 1H- und 2H-Isomere . Bis heute wurden über 300.000 1H-Pyrazolo[3,4-b]pyridine beschrieben, die in über 5500 Referenzen (2400 Patenten) enthalten sind . Diese Verbindungen haben aufgrund ihrer großen Ähnlichkeit mit den Purinbasen Adenin und Guanin das Interesse von Medizinalchemikern geweckt .
Behandlung von Hyperglykämie und verwandten Erkrankungen
Die Verbindung hat eine Wirksamkeit bei der Senkung des Blutzuckerspiegels gezeigt . Daher könnte sie bei der Vorbeugung und Behandlung von Erkrankungen mit erhöhtem Plasma-Blutzuckerspiegel wie Hyperglykämie, Typ-1-Diabetes, Diabetes als Folge von Fettleibigkeit, diabetischer Dyslipidämie, Hypertriglyceridämie, Insulinresistenz, gestörter Glukosetoleranz, Hyperlipidämie, Herz-Kreislauf-Erkrankungen und Bluthochdruck Anwendung finden .
Hemmung der Proliferation von Krebszellen
In vitro hat die Verbindung gezeigt, dass sie die Proliferation von Brustkrebszellen 4T1 hemmt . Sie induzierte auch Apoptose in diesen Zellen .
Hemmung der Zellmigration und Invasion
Die Verbindung hat auch die Migration und Invasion von 4T1-Zellen signifikant gehemmt . Dies könnte möglicherweise nützlich sein, um die Ausbreitung von Krebszellen zu verhindern.
Leitverbindung für die Medikamentenentwicklung
Aufgrund ihres geringen Molekulargewichts wäre die Verbindung eine attraktive Leitverbindung, die für die spätere Optimierung von Vorteil ist . Dies bedeutet, dass sie als Ausgangspunkt für die Entwicklung neuer Medikamente dienen könnte.
Wirkmechanismus
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The activation of FGFRs triggers downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
This could potentially be beneficial to its bioavailability and subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
The compound has shown potent activities against FGFR1, 2, and 3 . It has been reported to exhibit potent FGFR inhibitory activity . The compound interacts with the fibroblast growth factor receptor (FGFR) family, which plays an essential role in various types of tumors . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Cellular Effects
In vitro, 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Eigenschaften
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-N-(thiophen-3-ylmethyl)-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(21-10-13-5-9-24-12-13)22-7-3-14(4-8-22)16-11-20-17-15(16)2-1-6-19-17/h1-3,5-6,9,11-12H,4,7-8,10H2,(H,19,20)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJGXTYPKICRCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=CC=N3)C(=O)NCC4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(1-Methylpyrazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2418533.png)
![Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride](/img/structure/B2418534.png)
![5-bromo-2-chloro-N-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2418535.png)
![2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2418537.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2418543.png)
![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)


